molecular formula C7H14ClF2NO2 B10824415 (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

Cat. No.: B10824415
M. Wt: 217.64 g/mol
InChI Key: SIUFCONWYBJSOP-WCCKRBBISA-N
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Description

NV-5138 (hydrochloride) is an orally and centrally active small-molecule drug developed by Navitor Pharmaceuticals for the treatment of major depressive disorder. It is a selective activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in cellular metabolism and synaptic plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

NV-5138 (hydrochloride) is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and the formation of a leucine analog. The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure of NV-5138 is formed by introducing fluorine atoms into a leucine analog.

    Hydrochloride formation: The hydrochloride salt is formed by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods

The industrial production of NV-5138 (hydrochloride) involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NV-5138 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also occur, leading to changes in the compound’s chemical composition.

    Substitution: NV-5138 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

NV-5138 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

NV-5138 (hydrochloride) exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased synaptogenesis and rapid antidepressant effects. The actions of NV-5138 (hydrochloride) require the signaling of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal survival .

Comparison with Similar Compounds

Similar Compounds

    Ketamine: An NMDA receptor antagonist that also activates the mTORC1 pathway and produces rapid antidepressant effects.

    Rapamycin: An mTOR inhibitor that has been used to study the mTORC1 pathway, although it has different effects compared to NV-5138 (hydrochloride).

Uniqueness

NV-5138 (hydrochloride) is unique in its selective activation of the mTORC1 pathway through modulation of sestrin2. Unlike ketamine, which has broader effects on the central nervous system, NV-5138 (hydrochloride) specifically targets the mTORC1 pathway, leading to more targeted and potentially safer therapeutic effects .

Properties

Molecular Formula

C7H14ClF2NO2

Molecular Weight

217.64 g/mol

IUPAC Name

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(2,6(8)9)3-4(10)5(11)12;/h4,6H,3,10H2,1-2H3,(H,11,12);1H/t4-;/m0./s1

InChI Key

SIUFCONWYBJSOP-WCCKRBBISA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)C(F)F.Cl

Canonical SMILES

CC(C)(CC(C(=O)O)N)C(F)F.Cl

Origin of Product

United States

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